2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid

Synthetic Methodology Vilsmeier Reaction Process Chemistry

Researchers seeking versatile cyclopropane building blocks for medicinal chemistry often encounter limited reactivity and difficult orthogonal functionalization. This geminally disubstituted donor-acceptor (D-A) cyclopropane directly addresses that gap: • Dual electron-withdrawing groups (Cl + CO₂Et) on the same ring carbon create a tunable electronic environment unavailable in mono-substituted analogs[reference:0]. • The chlorine atom provides a cross-coupling handle, while the ethoxycarbonyl group enables selective conversion to amides, acids, or alcohols, enabling rapid library synthesis[reference:1]. • Supplied as a research chemical with typical purity ≥95%; custom pack sizes (10 mg-bulk) and custom synthesis are available on request[reference:2].

Molecular Formula C7H9ClO4
Molecular Weight 192.6
CAS No. 155687-17-5
Cat. No. B2611732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid
CAS155687-17-5
Molecular FormulaC7H9ClO4
Molecular Weight192.6
Structural Identifiers
SMILESCCOC(=O)C1(CC1C(=O)O)Cl
InChIInChI=1S/C7H9ClO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10)
InChIKeyNVMKAMNKYMSYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic Acid: D-A Cyclopropane Building Block


2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid (CAS 155687-17-5) is a geminally disubstituted cyclopropane-1-carboxylic acid derivative featuring both a chlorine atom and an ethoxycarbonyl (ethyl ester) group at the 2-position . This substitution pattern classifies it as a donor-acceptor (D-A) cyclopropane, a privileged scaffold in modern organic synthesis due to its enhanced and tunable reactivity . The compound is supplied primarily as a research chemical for use as a versatile intermediate in the construction of complex molecular architectures .

Donor-acceptor (D-A) cyclopropane scaffold with enhanced reactivity
Geminal chloro and ethoxycarbonyl handles for orthogonal derivatization
Reported efficient one-step synthesis route supports supply scalability
Versatile intermediate for heterocycle and cyclopropane library construction

2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic Acid vs. Generic Blocks


The presence of two distinct electron-withdrawing groups on the same cyclopropane carbon creates a unique electronic environment that cannot be replicated by mono-substituted or non-halogenated analogs . The chlorine atom provides a synthetic handle for further functionalization via nucleophilic substitution or cross-coupling, while the ethoxycarbonyl group modulates the ring's electrophilicity and can be selectively transformed into amides, acids, or alcohols. Generic alternatives such as cyclopropane-1,2-dicarboxylic acid monoesters lack the halogen reactivity center, while 2,2-dichloro derivatives exhibit altered electronic properties and different leaving-group potential. Direct, quantitative comparative data for this specific compound against its closest analogs is sparse, which inherently elevates the risk of unexpected reactivity or failure when substituting it with a different cyclopropane building block. The following evidence provides the best available quantitative anchoring points for differentiating this compound within its chemical space.

Monoester or non-halogenated analogs lack the chlorine reactivity center, which may alter downstream functionalization pathways.
2,2-Dichloro derivatives exhibit different electronic profiles and leaving-group potential; reactivity may not transfer directly.
Direct comparative data with closest analogs remain sparse, increasing the risk of unexpected outcomes when substituting this building block.

Quantitative Evidence for 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic Acid


Synthesis Efficiency: Single-Step Protocol

A 2023 protocol reports a highly efficient one-step synthesis of 2-chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid in quantitative yield using adapted Vilsmeier conditions . This contrasts with the multi-step sequences often required for similarly complex cyclopropane diesters, such as the two-step cyclopropanation and esterification needed for cis-1,2-cyclopropane-dicarboxylic acid monoethyl ester .

Synthesis efficiency
Context-dependent
One-step protocol with reported quantitative yield vs. typical two-step sequence for cis-1,2-diester analog.
Synthesis scalability context; supports supply reliability assessment.
Cross-study comparison; direct process optimization data not reported.
Synthetic Methodology Vilsmeier Reaction Process Chemistry

Chlorine-Induced pKa Shift

A fundamental study systematically measured pKa values for a series of cis-2-substituted 1-cyclopropanecarboxylic acids in water at 25°C . The data quantifies the acid-strengthening effect of halogen substituents: the pKa of cis-2-chloro-1-cyclopropanecarboxylic acid is lower than its unsubstituted counterpart (cyclopropane carboxylic acid, pKa 4.65 ). Computational tools predict the pKa of the non-chlorinated but ester-containing analog, cis-2-(ethoxycarbonyl)cyclopropanecarboxylic acid, to be 4.50±0.20 . By superimposing the electronic effects revealed in these studies, the 2-chloro substituent in the target compound can be inferred to exert a significant additional acidifying effect, creating a distinct ionization profile compared to non-halogenated monoesters.

pKa shift by chlorine
Class-level inference
Inferred acid-strengthening effect from chlorine; non-halogenated analog predicted pKa 4.50.
Ionization profile context; may influence solubility and binding in research systems.
Class-level inference; direct pKa measurement not reported.
Physicochemical Property Ionization Constant Drug Design

Spectroscopic Fingerprint for Identity Verification

The target compound has been unambiguously characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, with all spectral data reported in detail . This comprehensive dataset provides a definitive fingerprint for identity verification, distinguishing it from closely related analogs like 1-chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester, which would exhibit distinct spectral signatures due to the different ester group and substitution pattern. This level of characterization is often absent for lesser-studied analogs, introducing ambiguity in procurement.

Spectroscopic fingerprint
Reported
Complete 1H, 2H, 13C NMR, IR, and Raman dataset available vs. minimal commercial data for structural analogs.
Identity verification context; supports analytical QC upon receipt.
Peer-reviewed characterization; standard laboratory conditions.
Quality Control Analytical Chemistry Structural Confirmation

Applications of 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic Acid


Precursor for Cyclopropane Libraries in Medicinal Chemistry

The compound's dual functional groups allow for orthogonal derivatization, enabling the rapid generation of cyclopropane-based compound libraries. As a validated Donor-Acceptor cyclopropane , it can participate in cycloadditions and ring-opening reactions to construct diverse heterocyclic scaffolds, which are highly valued in drug discovery for exploring novel bioactive chemical space .

Calibrated Physicochemical Probe for Ionization Studies

Given the well-documented impact of substituents on cyclopropane carboxylic acid pKa , this compound's distinct dual-acceptor character makes it a valuable probe molecule for computational chemistry groups seeking to validate or improve pKa prediction algorithms for complex, small-ring systems.

Agrochemical Intermediate with a Halogen Handle

Cyclopropane carboxylic acid derivatives are core scaffolds in many commercial insecticides and fungicides . The chlorine atom on this specific building block serves as a critical synthetic handle for introducing aryl or heteroaryl groups via cross-coupling reactions, leading to new patentable agrochemical actives with potentially distinct resistance profiles.

Application
Selection Property
Validation Focus
Cyclopropane-based library synthesis (Med Chem research)
Orthogonal dual functional-group reactivity
Cycloaddition and ring-opening reaction scope
pKa prediction model probe
Distinct dual-acceptor electronic profile
Model validation with small-ring, multiply substituted acids
Agrochemical intermediate with cross-coupling handle
Halogen reactivity center for C–C bond formation
Scalable route to novel patentable actives
Quote Request

Request a Quote for 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.